3-甲基-1-硝基萘

描述

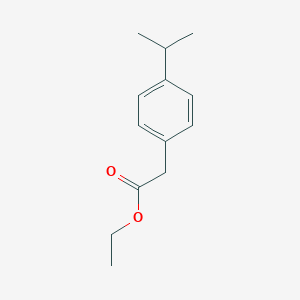

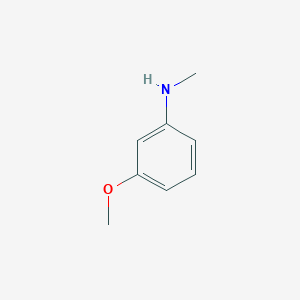

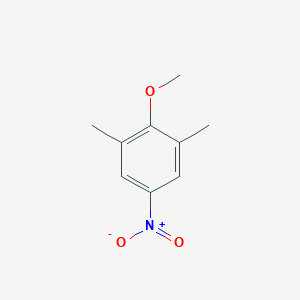

3-Methyl-1-nitronaphthalene is a derivative of naphthalene . It is a yellow solid and insoluble in water . It is an aromatic nitro compound that can range from a slight to strong oxidizing agent .

Synthesis Analysis

The synthesis of 3-Methyl-1-nitronaphthalene involves a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction .Molecular Structure Analysis

The molecular structure of 3-Methyl-1-nitronaphthalene is similar to that of naphthalene, with an additional methyl group and a nitro group . The exact structure can be determined using techniques such as spectroscopy .Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-1-nitronaphthalene are similar to those of naphthalene. The nitration of naphthalene is a common reaction, which involves the generation of a nitronium ion that acts as an electrophile . The reaction can be controlled to yield mononitrated or dinitrated products .Physical And Chemical Properties Analysis

3-Methyl-1-nitronaphthalene is a yellow solid that is insoluble in water . It exhibits unique photo physical and chemical properties . These characteristics make it a widely studied group of organic compounds .科学研究应用

大气化学和光解作用:

- 与3-甲基-1-硝基萘密切相关的2-甲基-1-硝基萘已被研究其大气化学和光解作用。在大气条件下,光解被发现是2-甲基-1-硝基萘的主要损失过程,表明在大气反应和类似化合物降解过程中起着重要作用(Arey, Atkinson, Aschmann, & Schuetzle, 1990)。

激发态动力学:

- 对2-甲基-1-硝基萘的研究揭示了激发态中的快速衰减通道,主要衰减通道涉及到一个到三重态的跃迁。这项研究突显了硝基萘衍生物的复杂光物理学,这可能对理解3-甲基-1-硝基萘在类似环境中的行为具有相关性(Vogt, Reichardt, & Crespo-Hernández, 2013)。

肺毒性研究:

- 对另一种类似化合物1-硝基萘在精密切割的大鼠肺片培养中的研究表明,这类化合物可能导致浓度依赖性的肺片蛋白质合成和钾含量降低。这表明类似化合物如3-甲基-1-硝基萘可能存在潜在的毒性问题(Price et al., 2009)。

潜在电池材料:

- 1-硝基萘已被研究作为与镁阳极共同使用的电池去极化剂。这项研究表明类似化合物,如3-甲基-1-硝基萘,在电池技术中可能有应用(Thirunakaran et al., 1996)。

化学反应性和合成:

- 对1-硝基萘及其与共轭二烯的反应的研究为硝基萘的化学反应性和潜在的合成应用提供了见解,这可能延伸到3-甲基-1-硝基萘(Paredes et al., 2003)。

安全和危害

3-Methyl-1-nitronaphthalene is considered hazardous. It is flammable and toxic if swallowed . It is also harmful if inhaled and is suspected of causing cancer . It is recommended to use personal protective equipment, use only in well-ventilated areas, and avoid contact with skin, eyes, and clothing .

未来方向

The wide-spread distribution of these compounds in the environment and the high potential for low-level exposure to humans supports a need for further work on the mechanisms of toxicity in animal models with attention to whether these processes are applicable to humans . There is also an urgent need for new nitration methods to overcome the deficiencies of traditional methods .

属性

IUPAC Name |

3-methyl-1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMFJWNUOWBRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929272 | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-nitronaphthalene | |

CAS RN |

13615-38-8 | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13615-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMO1O1RQGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。